molecular formula C10H15N5O7 B12827732 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate

Cat. No.: B12827732
M. Wt: 317.26 g/mol
InChI Key: BWRFPACHTVNOGZ-UHFFFAOYSA-N
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Description

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate is a compound that combines two significant heterocyclic structures: pyrimidine and imidazole. These structures are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate involves multiple steps, starting with the preparation of the individual components. The pyrimidine derivative can be synthesized through the reaction of urea with malonic acid in the presence of a catalyst. The imidazole derivative can be synthesized through the cyclization of glyoxal and ammonia.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various reagents depending on the desired substitution, such as halogens, alkyl groups, or other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Orotic acid monohydrate: A similar compound with a pyrimidine structure, known for its role in nucleotide biosynthesis.

    Imidazole derivatives: Various imidazole-containing compounds with diverse biological activities, such as metronidazole and omeprazole.

Uniqueness

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate is unique due to its combination of pyrimidine and imidazole structures, which confer a broad range of biological activities and potential applications. This dual functionality makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H15N5O7

Molecular Weight

317.26 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate

InChI

InChI=1S/C5H7N3O.C5H4N2O4.2H2O/c1-3-4(5(6)9)8-2-7-3;8-3-1-2(4(9)10)6-5(11)7-3;;/h2H,1H3,(H2,6,9)(H,7,8);1H,(H,9,10)(H2,6,7,8,11);2*1H2

InChI Key

BWRFPACHTVNOGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C(=O)N.C1=C(NC(=O)NC1=O)C(=O)O.O.O

Origin of Product

United States

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